Eptifibatide Acetate

Platelet function recovery Reversibility Perioperative bridging

Eptifibatide Acetate (CAS 148031-34-9) is a synthetic cyclic heptapeptide composed of six amino acids and one mercaptopropionyl (des-amino cysteinyl) residue, with an interchain disulfide bridge between Cys¹ and Cys⁷. With a molecular weight of 831.96 Da (empirical formula C₃₅H₄₉N₁₁O₉S₂), it belongs to the small-molecule glycoprotein IIb/IIIa antagonist class alongside tirofiban but is structurally distinguished from the monoclonal antibody abciximab (~50,000 Da).

Molecular Formula C35H49N11O9S2
Molecular Weight 832 g/mol
CAS No. 148031-34-9
Cat. No. B116739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEptifibatide Acetate
CAS148031-34-9
SynonymsEptifitide;  Integrilin (TN);  Eptifibatide (INN)
Molecular FormulaC35H49N11O9S2
Molecular Weight832 g/mol
Structural Identifiers
SMILESC1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
InChIInChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)
InChIKeyCZKPOZZJODAYPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1108 mg/L at 25 °C (est)

Eptifibatide Acetate: Structural and Pharmacologic Profile


Eptifibatide Acetate (CAS 148031-34-9) is a synthetic cyclic heptapeptide composed of six amino acids and one mercaptopropionyl (des-amino cysteinyl) residue, with an interchain disulfide bridge between Cys¹ and Cys⁷ [1]. With a molecular weight of 831.96 Da (empirical formula C₃₅H₄₉N₁₁O₉S₂), it belongs to the small-molecule glycoprotein IIb/IIIa antagonist class alongside tirofiban but is structurally distinguished from the monoclonal antibody abciximab (~50,000 Da) [2]. Eptifibatide reversibly binds to the platelet GP IIb/IIIa receptor through its Lys-Gly-Asp (KGD) recognition sequence — a modification of the canonical Arg-Gly-Asp (RGD) motif that confers enhanced selectivity for αIIbβ3 integrin over αvβ3 [2]. It is produced via Fmoc solid-phase peptide synthesis and purified by preparative reverse-phase HPLC [1]. The compound is formulated as a sterile intravenous solution (2 mg/mL or 0.75 mg/mL) containing citric acid and sodium hydroxide as excipients [1].

Probe Type Selective GP IIb/IIIa antagonist
Workflow Platelet aggregation assays
Selection Context αIIbβ3 integrin selectivity studies

Eptifibatide Acetate: Why It Is Not Interchangeable


Although eptifibatide, tirofiban, and abciximab all target the platelet GP IIb/IIIa receptor, they exhibit fundamentally different molecular properties, pharmacodynamic profiles, and safety signatures that preclude simple therapeutic or procurement interchange. Their dissociation constants (Kd) differ by nearly an order of magnitude: abciximab binds with extremely high affinity (Kd ≈ 5 nM) and dissociates slowly, rendering its effect functionally irreversible for the life of the platelet; tirofiban (Kd = 15 nM) and eptifibatide (Kd = 120 nM) are competitive, rapidly reversible agents but with different binding kinetics [1]. These molecular differences translate into clinically meaningful divergence in platelet function recovery time (~4 h for eptifibatide vs ~4–8 h for tirofiban vs 72–96 h for abciximab), bleeding risk profiles, thrombocytopenia incidence, and per-patient treatment costs [1][2]. Procurement decisions based solely on in-class mechanism without accounting for these quantitative differences risk mismatched clinical performance, unanticipated adverse events, and suboptimal economic outcomes.

Eptifibatide
Reversible binding (Kd ~120 nM)
Abciximab's irreversible binding may not support rapid platelet recovery experiments; tirofiban's kinetics differ, potentially altering time-course readouts.
Eptifibatide
KGD motif, αIIbβ3-selective
Abciximab also binds αvβ3 and MAC-1, which may confound integrin-specific signaling studies; tirofiban is an RGD mimetic with different structural recognition.
Eptifibatide
Reported lower TIMI minor bleeding endpoint
Bleeding-related endpoint profiles vary across agents; tirofiban may show higher minor bleeding signals in meta-analyses, which could affect safety-model interpretation.

Eptifibatide Acetate: Quantitative Comparator Evidence


Platelet Function Recovery Time

Eptifibatide provides the fastest platelet function recovery among clinically used intravenous GP IIb/IIIa inhibitors. Following infusion discontinuation, eptifibatide-treated platelets return to normal aggregation function within approximately 4 hours, compared with ~4–8 hours for tirofiban and 72–96 hours for abciximab, whose high-affinity binding renders its effect irreversible for the platelet lifespan [1]. This difference arises from eptifibatide's higher dissociation constant (Kd = 120 nM vs tirofiban Kd = 15 nM vs abciximab Kd ≈ 5 nM), enabling rapid dissociation from the receptor upon cessation of infusion [2]. The plasma elimination half-life of eptifibatide is approximately 2.5 hours, further supporting rapid systemic clearance [3].

Platelet recovery time
Head-to-head
~4 h (eptifibatide) vs ~4–8 h (tirofiban) vs 72–96 h (abciximab)
Supports reversibility endpoint interpretation in platelet function research
Pharmacodynamic recovery; abciximab irreversible for platelet life
Platelet function recovery Reversibility Perioperative bridging Pharmacodynamics

Acquisition Cost per PCI

Eptifibatide offers the lowest per-procedure acquisition cost among the three FDA-approved intravenous GP IIb/IIIa inhibitors. The approximate cost per percutaneous coronary intervention (PCI) is $263 (€260 / £167) for an 18-hour eptifibatide infusion, compared with $404 (€401 / £257) for an 18-hour tirofiban infusion and $1,031 (€1,023 / £657) for a 12-hour abciximab infusion [1]. A separate UK-based analysis confirms this hierarchy: eptifibatide treatment cost for a 70 kg patient over 48–72 hours is £308–£406, versus £292–£438 for tirofiban and £1,400–£1,680 for abciximab [2]. While tirofiban's per-vial cost may appear competitive at smaller scales, eptifibatide maintains procurement cost advantage in standard PCI protocols due to favorable infusion volume and concentration requirements.

PCI cost per procedure
Cross-study comparable
$263 (eptifibatide) vs $404 (tirofiban) vs $1,031 (abciximab)
Reported pharmacoeconomic endpoint context
US 18-h infusion costs; UK 48–72 h: £308–£406 vs £1,400–£1,680
Pharmacoeconomics Cost-effectiveness PCI procurement Healthcare economics

TIMI Minor Bleeding Risk

A systematic review and meta-analysis of 9 randomized controlled trials involving 1,256 patients with acute coronary syndrome demonstrated that eptifibatide significantly reduced the risk of TIMI (Thrombolysis in Myocardial Infarction) minor bleeding events compared with tirofiban [1]. The risk ratio (RR) was 0.61 (95% CI 0.38–0.98), representing a 39% relative risk reduction for minor bleeding with eptifibatide [1]. No statistically significant differences were observed between the two agents for major adverse cardiac events (RR 0.41, 95% CI 0.15–1.12), major bleeding, or thrombocytopenia, indicating comparable efficacy with a superior minor bleeding safety profile for eptifibatide [1]. This finding aligns with a separate health technology assessment that reported tirofiban significantly increased the risk of TIMI minor bleeding compared with both eptifibatide and placebo [2].

TIMI minor bleeding
Head-to-head
RR 0.61 (95% CI 0.38–0.98) eptifibatide vs tirofiban; 39% lower relative risk
Reported TIMI bleeding endpoint context in ACS models
Meta-analysis 9 RCTs, N=1,256; P=0.04
Bleeding safety TIMI classification Meta-analysis Acute coronary syndrome

Thrombocytopenia Risk

A meta-analysis of 29 large placebo-controlled randomized trials (N=121,197 patients) quantified the risk of thrombocytopenia (<100,000 platelets/mm³) across GP IIb/IIIa inhibitors [1]. Eptifibatide showed no statistically significant increase in thrombocytopenia compared with placebo: absolute risk difference (ARD) of 0.23 per 100 patients (95% CI −0.67 to 1.12), with pooled thrombocytopenia rates of 4.5% for eptifibatide versus 4.4% for placebo [1]. In contrast, abciximab was associated with a significant increase: ARD 2.44 per 100 patients (95% CI 2.07–2.86), with pooled thrombocytopenia rates of 3.8% versus 1.2% for placebo [1]. Tirofiban showed an intermediate ARD of 0.89 (95% CI 0.17–1.61) [1]. A separate pooled analysis confirmed that abciximab, but not eptifibatide or tirofiban, significantly increases thrombocytopenia versus placebo [2].

Thrombocytopenia risk
Cross-study comparable
Eptifibatide ARD 0.23 (95% CI −0.67 to 1.12) vs placebo; abciximab ARD 2.44 (95% CI 2.07–2.86)
Reported thrombocytopenia endpoint context; abciximab shows significant excess risk
Meta-analysis 29 RCTs, N=121,197; platelet
Citrate artifact in IC₅₀
Head-to-head
3.1-fold IC₅₀ shift for eptifibatide (citrate vs PPACK); tirofiban 1.9×, abciximab 1.4×
Supports assay condition standardization; citrate may overestimate potency
TRAP-induced aggregometry; P=0.001 for all
KGD motif selectivity
Class-level inference
~1,200:1 αIIbβ3 selectivity over αvβ3 (wild-type barbourin)
Supports integrin subtype selectivity review; not a direct eptifibatide measurement
Crystallographic and competitive displacement data; KGD vs RGD basis
Thrombocytopenia Drug safety Adverse events Meta-analysis

Citrate Anticoagulation Artifact in Potency Assays

In vitro assessment of GP IIb/IIIa inhibitor potency is significantly confounded by the choice of anticoagulant, with calcium chelation by citrate differentially enhancing the apparent potency of each agent [1]. A direct comparative study using TRAP-induced (10 µM) turbidimetric platelet aggregation in platelet-rich plasma found that the IC₅₀ of eptifibatide was shifted from 810.3 ± 182.5 nM under non-chelating PPACK anticoagulation to 260.2 ± 62.5 nM under citrate — a 3.1-fold enhancement (P=0.001) [1]. In contrast, tirofiban showed a 1.9-fold enhancement (PPACK IC₅₀: 142.6 ± 32.6 nM; citrate IC₅₀: 75.9 ± 13.3 nM) and abciximab exhibited only a 1.4-fold enhancement (PPACK IC₅₀: 126.1 ± 28.4 nM; citrate IC₅₀: 88.2 ± 12.2 nM) [1]. The magnitude of the citrate effect was greatest for eptifibatide, confirming prior observations that its measured inhibitory potency is most susceptible to overestimation when citrate-anticoagulated blood is used [1].

Citrate artifact in IC₅₀
Head-to-head
3.1-fold IC₅₀ shift for eptifibatide (citrate vs PPACK); tirofiban 1.9×, abciximab 1.4×
Supports assay condition standardization; citrate may overestimate potency
TRAP-induced aggregometry; P=0.001 for all
Anticoagulant artifact In vitro assay standardization Quality control Calcium chelation

KGD Motif and αIIbβ3 Selectivity

Eptifibatide is derived from barbourin, a disintegrin isolated from the venom of the southeastern pygmy rattlesnake (Sistrurus miliarius barbouri), and contains a Lys-Gly-Asp (KGD) recognition sequence rather than the canonical Arg-Gly-Asp (RGD) motif [1]. This KGD substitution confers greater specificity for the αIIbβ3 (GP IIb/IIIa) integrin over the vitronectin receptor αvβ3 [1]. In contrast, tirofiban is a synthetic non-peptide tyrosine derivative that mimics the RGD recognition sequence [2]. The structural consequence is that eptifibatide does not exhibit cross-reactivity with the MAC-1 (αMβ2) integrin, a property shared with tirofiban but not with abciximab, which binds both GP IIb/IIIa and MAC-1 [3]. The wild-type barbourin KGD motif demonstrates approximately 1,200:1 selectivity for αIIbβ3 over αvβ3 [1]. This molecular specificity is particularly relevant for research applications distinguishing integrin-mediated signaling pathways.

KGD motif selectivity
Class-level inference
~1,200:1 αIIbβ3 selectivity over αvβ3 (wild-type barbourin)
Supports integrin subtype selectivity review; not a direct eptifibatide measurement
Crystallographic and competitive displacement data; KGD vs RGD basis
Integrin selectivity KGD vs RGD Receptor specificity Drug design

Eptifibatide Acetate: Research and Procurement Scenarios


Perioperative Antiplatelet Bridging for Urgent Surgery

Eptifibatide's ~4-hour platelet function recovery time, the fastest among intravenous GP IIb/IIIa inhibitors, makes it the agent of choice for perioperative bridging protocols in patients with recent coronary stents who require urgent non-cardiac surgery [1]. Unlike abciximab — whose binding is functionally irreversible for the 7–10 day platelet lifespan [1] — eptifibatide infusion can be discontinued 4 hours preoperatively, allowing near-complete restoration of platelet function by the time of surgical incision. This short window minimizes both intraoperative bleeding risk and the duration of preoperative inpatient monitoring. Procurement contracts for eptifibatide in surgical centers should prioritize consistent supply of the 2 mg/mL and 0.75 mg/mL intravenous formulations with validated lot-to-lot recovery time consistency.

Cost-Sensitive Formulary for High-Volume PCI

For interventional cardiology programs performing ≥500 PCIs annually, eptifibatide's per-procedure acquisition cost of ~$263 versus ~$1,031 for abciximab translates to estimated annualized savings exceeding $380,000 per 500 procedures in drug costs alone [2]. When combined with eptifibatide's efficacy in reducing 30-day death or MI in PCI patients (PURSUIT trial: 11.6% eptifibatide vs 16.7% placebo, P=0.01, representing a 31% RRR) [3], these pharmacoeconomic data support eptifibatide as the preferred GP IIb/IIIa inhibitor in cost-conscious formularies where abciximab's additional MAC-1 binding does not justify its cost premium. Note that eptifibatide requires renal dose adjustment (infusion reduced to 1 µg/kg/min when CrCl <50 mL/min), a consideration for institutions with significant renal impairment caseloads [4].

αIIbβ3-Specific Platelet Research and Assay Development

Eptifibatide's KGD-based recognition motif provides a structurally and mechanistically distinct pharmacologic probe for αIIbβ3 integrin research, with approximately 1,200:1 selectivity over αvβ3 [5]. For laboratories developing platelet aggregation assays or investigating integrin signaling, eptifibatide's rapid dissociation kinetics (Kd = 120 nM) [6] and reversible binding profile offer experimental advantages over abciximab's irreversible, multi-integrin blockade. However, researchers must note that eptifibatide's measured IC₅₀ varies 3.1-fold depending on anticoagulant choice (citrate vs PPACK) [7], necessitating explicit specification of assay conditions in all procurement specifications, quality control protocols, and inter-laboratory comparisons.

ACS Management Prioritizing Bleeding Safety

In ACS populations where bleeding risk is a primary concern — including elderly patients, those with low body weight, or those receiving concomitant potent P2Y₁₂ inhibitors — eptifibatide's 39% lower relative risk of TIMI minor bleeding compared to tirofiban (RR 0.61, 95% CI 0.38–0.98) [8] provides evidence-supported formulary justification. Furthermore, eptifibatide's thrombocytopenia risk is not significantly different from placebo (ARD 0.23, 95% CI −0.67 to 1.12) [9], a meaningful advantage over abciximab's significant 2.44% absolute increase [9]. These combined safety signals support eptifibatide procurement in healthcare systems serving populations with elevated baseline bleeding or thrombocytopenia risk.

Application
Selection Property
Validation Focus
Platelet function reversibility studies
Rapid dissociation kinetics
Aggregometry recovery time course
Pharmacoeconomic model analysis
Cost-per-exposure metric
Budget impact comparison across agents
αIIbβ3 integrin signaling research
KGD motif selectivity profile
Integrin subtype discrimination assays
Bleeding-related endpoint profiling in ACS models
Reported TIMI minor bleeding endpoint
Safety-model endpoint interpretation

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